molecular formula C15H20N2O8S B2879104 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate CAS No. 1351644-79-5

2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Cat. No. B2879104
CAS RN: 1351644-79-5
M. Wt: 388.39
InChI Key: CSTGFPXXZVTIOY-UHFFFAOYSA-N
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Description

2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate, also known as CP-690,550, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate works by selectively inhibiting JAK3 and to a lesser extent, JAK1. JAK3 is primarily expressed in immune cells and is involved in the signaling pathways that lead to the activation of T cells. By inhibiting JAK3, 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate can prevent the activation of T cells and reduce the inflammatory response. This mechanism of action makes 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate a promising candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate has been shown to have a significant impact on the immune system. In preclinical studies, it has been demonstrated to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. In clinical trials, 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate has been shown to improve symptoms and disease activity in patients with rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate has several advantages for lab experiments. It is a highly selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAKs in the immune system. However, 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate has some limitations for lab experiments. It is not a specific inhibitor of JAK3, as it also inhibits JAK1 to a lesser extent. Additionally, 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate has a relatively short half-life, which can make it difficult to maintain consistent inhibition over time.

Future Directions

There are several future directions for research on 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate. One area of interest is the development of more selective JAK inhibitors. Another area of research is the investigation of the long-term safety and efficacy of 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate in the treatment of autoimmune diseases. Additionally, 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate may have potential applications in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Further research is needed to fully understand the potential of 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate in these areas.
In conclusion, 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a promising compound with potential therapeutic applications in the treatment of autoimmune diseases. Its selective inhibition of JAK3 makes it a useful tool for studying the immune system, and its mechanism of action has been shown to reduce inflammation and prevent tissue damage. While there are some limitations to its use in lab experiments, 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate has several future directions for research that may lead to new treatments for inflammatory conditions.

Synthesis Methods

2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is synthesized through a multi-step process that involves the reaction of furan-2-carbaldehyde with N-(4-(cyclopropylsulfonyl)piperazin-1-yl)acetamide. The resulting intermediate is then treated with oxalyl chloride to form the oxalate salt of 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate. This synthesis method has been optimized to produce high yields of the desired compound.

Scientific Research Applications

2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate has been studied extensively for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It has been shown to inhibit the activity of Janus kinases (JAKs), which play a key role in the immune response. By inhibiting JAKs, 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate can reduce inflammation and prevent further damage to tissues.

properties

IUPAC Name

2-(4-cyclopropylsulfonylpiperazin-1-yl)-1-(furan-2-yl)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S.C2H2O4/c16-12(13-2-1-9-19-13)10-14-5-7-15(8-6-14)20(17,18)11-3-4-11;3-1(4)2(5)6/h1-2,9,11H,3-8,10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTGFPXXZVTIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

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